

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Perbromic Acid

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Compound of Interest

Compound Name: *Perbromic acid*

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Introduction

Perbromic acid (HBrO_4) is the highest oxoacid of bromine, with the central bromine atom in the +7 oxidation state.[1][2][3] Despite being analogous to perchloric acid (HClO_4) and periodic acid (HIO_4), **perbromic acid** is the most unstable of the halogen(VII) oxoacids.[4][5] Its discovery in 1969 by Evan H. Appelman was a significant milestone in halogen chemistry, as previous attempts at its synthesis had been unsuccessful.[1] This guide provides an in-depth overview of the core chemical properties of **perbromic acid**, including its synthesis, stability, structure, and reactivity, with a focus on quantitative data and experimental considerations.

Molecular Structure and Bonding

Perbromic acid possesses a tetrahedral molecular geometry around the central bromine atom, consistent with VSEPR theory for an AX_4E_0 system.[1][6] The BrO_4^- moiety has approximate T_d symmetry.[1] The bonding in **perbromic acid** is characterized by covalent Br-O bonds with significant ionic character, owing to the high electronegativity difference between bromine and oxygen.[1]

Table 1: Structural and Bonding Parameters of Perbromic Acid

Parameter	Value	Reference
Molecular Geometry	Tetrahedral	[1][6]
Br-O Bond Length	~1.64 Å	[1]
H-O-Br Bond Angle	~104°	[1]
Hybridization of Bromine	sp ³	[1]
Br-O Bond Energy	~190 kJ·mol ⁻¹	[1]

Physicochemical Properties

Perbromic acid is a colorless and odorless liquid at room temperature.[1][3][5] It is a strong acid, completely dissociating in aqueous solution.[1] Due to its inherent instability, its melting point is not well-defined as it decomposes before reaching it.[7]

Table 2: Physicochemical Data of Perbromic Acid

Property	Value	Reference
Molar Mass	144.908 g·mol ⁻¹	[5]
Density	~1.85 g·cm ⁻³ at 25°C	[1]
pKa	< -2	[1][7]
Standard Reduction Potential (HBrO ₄ /BrO ₃ ⁻ , acidic)	E° = 1.76 V	[1]
Standard Reduction Potential (BrO ₄ ⁻ /BrO ₃ ⁻ , basic)	E° = 0.69 V	[1]

Synthesis and Stability

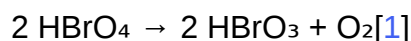
The synthesis of **perbromic acid** is challenging due to its thermodynamic instability.[2] It cannot be prepared by the displacement of chlorine from perchloric acid, a method used for periodic acid.[5] The primary synthesis routes involve the protonation of the more stable perbromate ion (BrO₄⁻).[4][5]

A common laboratory-scale synthesis involves the oxidation of a bromate solution with a strong oxidizing agent like fluorine in an alkaline medium, followed by acidification.[8][9]

Experimental Protocol: Synthesis of **Perbromic Acid** via Fluorine Oxidation of Bromate

- **Oxidation:** Bubble fluorine gas through a cooled, alkaline solution of sodium bromate (NaBrO_3). The reaction proceeds as follows: $\text{BrO}_3^- + \text{F}_2 + 2 \text{OH}^- \rightarrow \text{BrO}_4^- + 2 \text{F}^- + \text{H}_2\text{O}$ [9]
- **Purification:** Remove unreacted bromate and other impurities from the resulting perbromate solution. This can be achieved through fractional crystallization of the less soluble potassium perbromate (KBrO_4) by adding a potassium salt.
- **Acidification:** Pass a solution of the purified perbromate salt through a strong acid cation exchange resin in the hydrogen form. The perbromate ions are exchanged for protons, yielding a dilute solution of **perbromic acid**.
- **Concentration:** Carefully concentrate the **perbromic acid** solution by vacuum distillation at low temperatures.

Perbromic acid is unstable and decomposes, particularly at high concentrations.[5] Aqueous solutions are stable up to a concentration of about 6 M.[5][8] Above this concentration, autocatalytic decomposition occurs, yielding bromic acid and oxygen.[1][5]



This decomposition is catalyzed by metal ions such as Ce^{4+} and Ag^+ . [1][5]

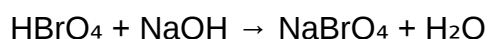
Table 3: Decomposition Kinetics of Perbromic Acid

Parameter	Value	Reference
Reaction Order	Second-order with respect to acid concentration	[1]
Rate Constant (25°C)	$2.3 \times 10^{-4} \text{ L} \cdot \text{mol}^{-1} \cdot \text{s}^{-1}$	[1]
Activation Energy	$85 \text{ kJ} \cdot \text{mol}^{-1}$	[1]
Activation Energy (with Ce^{4+} or Ag^+ catalyst)	$65 \text{ kJ} \cdot \text{mol}^{-1}$	[1]

Reactivity

Perbromic acid is a powerful oxidizing agent, particularly in concentrated solutions.[1][7] It can oxidize a wide range of substances, including metals and nonmetals.[3] For instance, at 100°C, 6 M HBrO₄ can oxidize Mn(II) to MnO₂, Cr(III) to dichromate, and Ce(III) to Ce(IV).[8] Dilute solutions, however, are sluggish oxidizing agents.[5][8]

As a strong acid, it readily reacts with bases to form perbromate salts.[4][5]



Analytical Methods

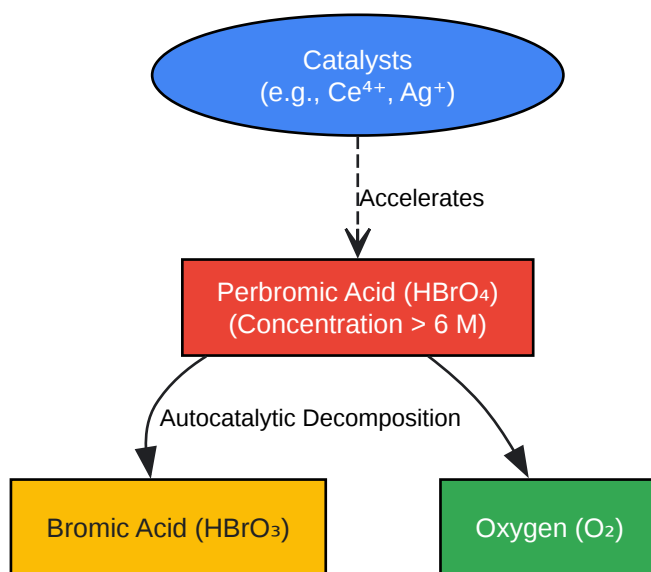
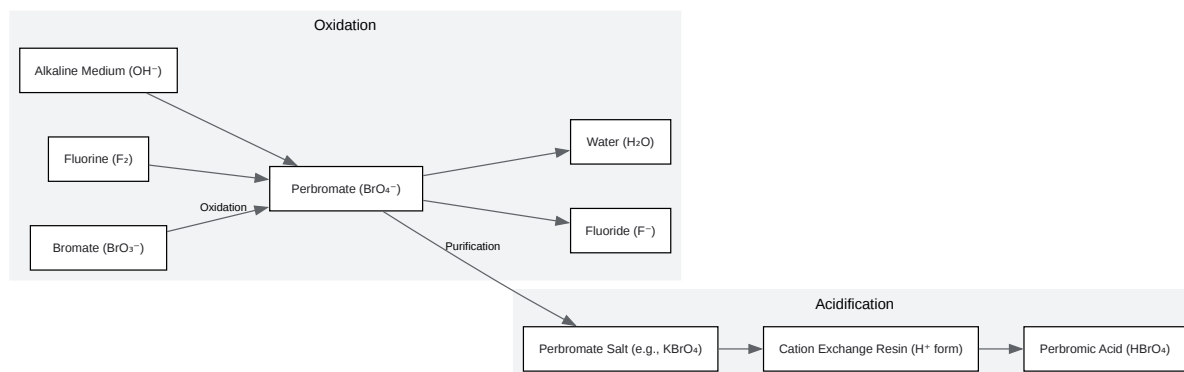
The analysis of **perbromic acid** and perbromates often involves techniques that can distinguish them from other bromine oxoacids.

Experimental Protocol: Iodometric Titration for Perbromate Determination

This method relies on the reduction of perbromate to bromate by iodide in a weakly alkaline solution, followed by the determination of the total bromate.

- **Sample Preparation:** Take a known volume of the perbromate-containing solution and adjust the pH to be weakly alkaline (pH 7-9).
- **Reduction:** Add an excess of potassium iodide (KI) to the solution and heat to 100°C. Perbromate is reduced to bromate. To prevent the formation of iodine in the hot solution, add an excess of arsenite solution.
- **Titration 1 (Arsenite):** After the reaction is complete, titrate the excess arsenite with a standardized iodine solution to determine the amount of perbromate.
- **Titration 2 (Total Bromate):** Acidify the solution and titrate the total bromate (original and from perbromate reduction) with a standard thiosulfate solution.
- **Calculation:** The initial perbromate concentration can be calculated from the difference between the two titration results.

Visualizations



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